molecular formula C7H15NO2 B148174 tert-butyl N,N-dimethylcarbamate CAS No. 61788-93-0

tert-butyl N,N-dimethylcarbamate

Cat. No. B148174
CAS RN: 61788-93-0
M. Wt: 145.2 g/mol
InChI Key: RJSZFSOFYVMDIC-UHFFFAOYSA-N
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Description

Tert-butyl N,N-dimethylcarbamate is a chemical compound with the CAS Number: 7541-17-5 . It has a molecular weight of 145.2 and is typically in liquid form .


Synthesis Analysis

While specific synthesis methods for tert-butyl N,N-dimethylcarbamate were not found, related compounds such as tert-butyl N,N-diallylcarbamate have been synthesized through ring-closing metathesis (RCM) reactions .


Molecular Structure Analysis

The InChI code for tert-butyl N,N-dimethylcarbamate is 1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3 . This indicates that the compound has a molecular structure consisting of 7 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl N,N-dimethylcarbamate is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Green Synthesis and Crystal Structure : tert-butyl acetylcarbamate, a related compound, was synthesized using a green method with natural phosphate as a catalyst. Its crystal structure forms dimers linked by double N—H⋯O=C hydrogen bonds (Mestehdi et al., 2022).

  • Free Radical Isomerization : In the presence of tert-butyl peroxide, certain cyclic dimethylformamide acetals are converted to esters of dimethylcarbamic acid, important in organic synthesis (Pastushenko et al., 1983).

Organic Synthesis and Protection

  • Hydroxyl Group Protection : Tert-butyl N,N-dimethylcarbamate derivatives are used for protecting hydroxyl groups in organic synthesis, combining stability with susceptibility to specific removal agents (Corey & Venkateswarlu, 1972).

  • Asymmetric Mannich Reaction : Tert-butyl N,N-dimethylcarbamate derivatives are synthesized through asymmetric Mannich reactions, crucial for producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

Thermodynamic and Physical Properties

  • Heat Capacities and Thermodynamics : The study of tert-butyl N,N-dimethylcarbamate derivatives' thermodynamic properties, including heat capacities, melting points, and enthalpy, reveals insights into their stability and reactivity (Zeng et al., 2011).

Chemical Transformations and Building Blocks

  • Organic Synthesis Building Blocks : Certain tert-butyl N,N-dimethylcarbamate derivatives behave as N-(Boc)-protected nitrones in reactions with organometallics, showing their utility as building blocks in organic synthesis (Guinchard et al., 2005).

  • Photodissociation Dynamics : The photodissociation dynamics of tert-butyl radical, a related compound, were studied, providing insights into the stability and reactivity of tert-butyl N,N-dimethylcarbamate under different conditions (Negru et al., 2011).

  • Cascade Biodegradable Polymers : Tert-butyl N,N-dimethylcarbamate derivatives are used in the development of cascade biodegradable polymers, promising for medical devices, drug delivery vehicles, and tissue engineering scaffolds (Dewit & Gillies, 2009).

Safety and Hazards

Tert-butyl N,N-dimethylcarbamate has several hazard statements including H227, H302, H312, H315, H319, H332, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

tert-butyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSZFSOFYVMDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310255
Record name tert-butyl N,N-dimethylcarbamate
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Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Amines, coco alkyldimethyl
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

tert-butyl N,N-dimethylcarbamate

CAS RN

61788-93-0, 7541-17-5
Record name Amines, coco alkyl dimethyl
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Record name Amines, coco alkyldimethyl
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Record name tert-butyl N,N-dimethylcarbamate
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Record name Amines, coco alkyldimethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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